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molecular formula C15H15BrN2O3 B8416290 6-bromo-N-(3,4-dimethoxybenzyl)nicotinamide

6-bromo-N-(3,4-dimethoxybenzyl)nicotinamide

Cat. No. B8416290
M. Wt: 351.19 g/mol
InChI Key: XMUBZQPDNQMPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440417B2

Procedure details

To a mixture consisting of 6-bromonicotinic acid (Sigma-Aldrich, 1.5 g), N,N-dicyclohexylcarbodiimide (1.60 g), and dichloromethane (10 mL) was added a solution consisting of veratrylamine (1.24 g) in dichloromethane (10 mL) followed by addition of 1-hydroxybenzotriazole (100 mg). The reaction mixture was stirred overnight at room temperature. The crude reaction mixture was diluted with added dichloromethane (200 mL) and the diluted mixture was washed twice with water (2×100 mL) and once with brine solution (100 mL). The organic phase was subsequently dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to provide a white solid. The product was triturated in ethyl acetate and collected by filtration to afford the title intermediate as a white solid (2.22 g, 85% yield); Rf 0.35 with 3:2 v/v hexanes-ethyl acetate; MS (ESI−) m/z 349, 351.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.[CH2:11]([NH2:22])[C:12]1[CH:21]=[CH:20][C:17]([O:18][CH3:19])=[C:14]([O:15][CH3:16])[CH:13]=1.ON1C2C=CC=CC=2N=N1>ClCCl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:22][CH2:11][C:12]2[CH:21]=[CH:20][C:17]([O:18][CH3:19])=[C:14]([O:15][CH3:16])[CH:13]=2)=[O:8])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=NC=C(C(=O)O)C=C1
Step Two
Name
N,N-dicyclohexylcarbodiimide
Quantity
1.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.24 g
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)N
Step Four
Name
Quantity
100 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added a solution
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
the diluted mixture was washed twice with water (2×100 mL) and once with brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was subsequently dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a white solid
CUSTOM
Type
CUSTOM
Details
The product was triturated in ethyl acetate
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=NC=C(C(=O)NCC2=CC(=C(C=C2)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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